Cas no 2228577-10-2 (3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile 化学的及び物理的性質
名前と識別子
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- 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile
- 2228577-10-2
- EN300-1935017
-
- インチ: 1S/C12H15BrN2/c1-12(2,5-6-14)10-7-9(8-15)3-4-11(10)13/h3-4,7H,5-6,14H2,1-2H3
- InChIKey: XVUCOWMFRKUCSG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C#N)C=C1C(C)(C)CCN
計算された属性
- せいみつぶんしりょう: 266.04186g/mol
- どういたいしつりょう: 266.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 49.8Ų
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935017-0.1g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1935017-0.5g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1935017-0.05g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1935017-0.25g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1935017-5g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1935017-1g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1935017-5.0g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-1935017-10.0g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-1935017-1.0g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-1935017-2.5g |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |
2228577-10-2 | 2.5g |
$2771.0 | 2023-09-17 |
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrileに関する追加情報
Professional Introduction to 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile (CAS No: 2228577-10-2)
3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile, identified by its Chemical Abstracts Service (CAS) number 2228577-10-2, is a significant compound in the realm of pharmaceutical and chemical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amino group and a bromobenzonitrile moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure, featuring a 4-amino-2-methylbutan-2-yl side chain attached to a bromobenzonitrile core, suggests potential utility in the synthesis of kinase inhibitors, receptor ligands, and other therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such bifunctional compounds in targeting multiple biological pathways simultaneously, enhancing therapeutic efficacy.
In the context of modern drug discovery, 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile has been explored as a key intermediate in the synthesis of novel small molecules. Its bromine substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. These reactions are particularly valuable in creating heterocyclic compounds that exhibit potent biological activity.
Recent studies have demonstrated the utility of this compound in the development of inhibitors for enzymes involved in cancer metabolism. For instance, researchers have investigated its potential as a precursor for molecules that target the mTOR pathway, a critical regulator of cell growth and proliferation. The amino group on the 4-amino-2-methylbutan-2-yl side chain allows for selective modifications, enabling the fine-tuning of binding interactions with biological targets.
The bromobenzonitrile moiety itself is a versatile pharmacophore, known to enhance binding affinity and selectivity in drug candidates. Its incorporation into therapeutic molecules has been associated with improved pharmacokinetic properties, including increased solubility and bioavailability. This makes 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile a valuable building block for designing next-generation pharmaceuticals.
Moreover, the compound's structural features have been leveraged in the development of probes for biochemical assays. Researchers have utilized derivatives of this molecule to study enzyme kinetics and interaction mechanisms, providing insights into disease pathways and potential therapeutic interventions. Such studies are crucial for understanding drug mechanisms of action and optimizing drug design strategies.
The synthesis of 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile involves multi-step organic transformations that highlight the compound's synthetic flexibility. Key steps include bromination of a benzonitrile precursor followed by selective alkylation with the 4-amino-2-methylbutan-2-yliodide derivative. These synthetic routes exemplify the intersection of organic chemistry and pharmaceutical science, showcasing how structural diversity can be harnessed to develop novel therapeutics.
In conclusion, 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile (CAS No: 2228577-10-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an ideal candidate for further derivatization and exploration in drug discovery programs. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly critical role in developing innovative treatments for various diseases.
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